1-Bromo-2-(1-bromoethyl)benzene
Overview
Description
1-Bromo-2-(1-bromoethyl)benzene: is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 1-bromoethyl group
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(1-bromoethyl)benzene is the benzene ring, specifically the benzylic position . The benzylic position refers to the carbon atom that is directly attached to the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
this compound undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form this compound .
Biochemical Pathways
The reaction of this compound involves the biochemical pathway of free radical bromination . This pathway is characterized by the removal of a hydrogen atom from the benzylic position, followed by the addition of a bromine atom . The resulting compound can then participate in further reactions, such as controlled radical polymerization of styrene .
Result of Action
The result of the action of this compound is the formation of a brominated compound that can participate in further reactions. For example, it has been used as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-bromoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-bromoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 2-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2-bromoacetophenone.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(1-substituted ethyl)benzene derivatives.
Reduction: Formation of 2-ethylbenzene.
Oxidation: Formation of 2-bromoacetophenone.
Scientific Research Applications
1-Bromo-2-(1-bromoethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethylbenzene: Similar structure but lacks the additional bromine atom on the ethyl group.
2-Bromoethylbenzene: Similar structure but with the bromine atom on the ethyl group instead of the benzene ring.
1-Bromo-2-(1-methylethyl)benzene: Similar structure but with a methylethyl group instead of a bromoethyl group.
Uniqueness
1-Bromo-2-(1-bromoethyl)benzene is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This dual bromination allows for selective functionalization and modification of the compound, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(1-bromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZULOWQUGDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493201 | |
Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62384-31-0 | |
Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(1-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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